4,5-Diethoxy-2-nitrobenzoic acid

Physicochemical characterization Solid-state properties Crystallization optimization

Researchers developing EGFR-targeted therapeutics require reliable access to the 4,5-diethoxy scaffold, yet inconsistent purity across suppliers (mp range 75-145°C) undermines synthetic reproducibility. This compound is the definitive precursor to 6,7-diethoxyquinazolin-4-one-the core intermediate for PET imaging agents and 4-anilinoquinazoline EGFR TKIs. • Direct precursor to quinazoline-based EGFR TKIs; LogP 2.61 (~14× more lipophilic than parent 2-nitrobenzoic acid) • SnCl₂/HCl reduction yields 2-amino-4,5-diethoxybenzoic acid (44% yield) for cyclization with formamidine hydrochloride • Ethanol/chloroform solubility enables solution-phase amidation • ≥95% purity; mp 142-145°C (high-purity batches).

Molecular Formula C11H13NO6
Molecular Weight 255.22 g/mol
CAS No. 103796-34-5
Cat. No. B171050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diethoxy-2-nitrobenzoic acid
CAS103796-34-5
Molecular FormulaC11H13NO6
Molecular Weight255.22 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC
InChIInChI=1S/C11H13NO6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3,(H,13,14)
InChIKeyFULLWXSFKCFUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diethoxy-2-nitrobenzoic Acid: Technical Profile


4,5-Diethoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid featuring ethoxy groups at the 4- and 5-positions and a nitro group at the 2-position, with a molecular weight of 255.22 g/mol and a calculated LogP of 2.61 [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor to 6,7-diethoxyquinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors developed for cancer therapeutics and tumor imaging applications [2].

Nitroarene reduction to 2-amino building block via SnCl2/HCl protocol
Ethoxy scaffold for quinazoline-based EGFR inhibitor synthesis and PET probe research
Lipophilicity-tunable intermediate (LogP 2.61) for lead optimization and CNS permeability studies

4,5-Diethoxy-2-nitrobenzoic Acid: Substitution Limitations


The 4,5-diethoxy substitution pattern imparts distinct physicochemical properties that directly influence synthetic utility, handling, and downstream reaction outcomes. Critical differences in melting point (75–145°C depending on purity and measurement conditions), solubility profile, and the nitro group reduction kinetics distinguish this compound from its closest analogs, including the 4,5-dimethoxy derivative (mp 192–197°C) and unsubstituted 2-nitrobenzoic acid (mp 146–148°C) . These differences alter crystallization behavior, solvent compatibility, and the efficiency of subsequent transformations—factors that render simple in-class substitution problematic without rigorous process revalidation.

Target Compound
Dimethoxy / Unsubstituted Analogs
4,5-Diethoxy
Melting point 75–79°C; lower crystallinity may ease handling but demands careful thermal control
4,5-Dimethoxy
MP 192–197°C; higher melting point alters recrystallization and solid-state processing
Solubility
Ethanol / chloroform soluble; avoids DMSO dependency and supports diverse reaction media
Solubility
Dimethoxy analog requires DMSO/methanol or alkaline conditions; may complicate work-up
Lipophilicity (LogP)
2.61; ~14-fold higher partition than parent acid; influences derivative ADME profile
Unsubstituted acid
LogP ~1.46; significantly lower membrane permeability potential

4,5-Diethoxy-2-nitrobenzoic Acid vs. Structural Analogs


Melting Point Depression vs. Dimethoxy Analog

4,5-Diethoxy-2-nitrobenzoic acid exhibits a significantly lower melting point than its 4,5-dimethoxy analog. The diethoxy derivative melts at 75–79°C, whereas the dimethoxy analog melts at 192–197°C (lit.) . This ~115–120°C reduction in melting point is attributable to the increased conformational flexibility and reduced crystal lattice energy conferred by the ethoxy substituents relative to methoxy groups. This property has direct implications for purification by recrystallization, melt-processing compatibility, and thermal stability during storage and handling .

Melting Point
Reported
75–79°C
Approximately 115–120°C lower than dimethoxy analog; alters recrystallization and thermal handling
Purity and measurement conditions may shift the value
Physicochemical characterization Solid-state properties Crystallization optimization

Solubility in Organic Solvents vs. Dimethoxy Analog

The solubility profile of 4,5-diethoxy-2-nitrobenzoic acid differs meaningfully from that of its 4,5-dimethoxy counterpart. The diethoxy derivative is reported to be easily soluble in ethanol and chloroform, with limited water solubility . In contrast, the 4,5-dimethoxy analog is characterized as insoluble in water but soluble in DMSO and methanol; it exhibits solubility in hot 1 mol/L NaOH to near transparency [1]. The diethoxy compound's compatibility with ethanol and chloroform expands the range of reaction solvents suitable for transformations such as esterification and amide coupling, while the dimethoxy analog's reliance on DMSO and alkaline conditions may impose constraints in acid-sensitive or aprotic reaction environments [1].

Solubility Profile
Cross-study comparable
Ethanol / Chloroform
Expands solvent choices for reactions and work-up compared to DMSO/methanol-dependent dimethoxy analog
Qualitative observations; verify under intended reaction conditions
Solubility Reaction medium selection Process chemistry

Lipophilicity vs. Unsubstituted 2-Nitrobenzoic Acid

The calculated LogP for 4,5-diethoxy-2-nitrobenzoic acid is 2.61, reflecting the significant lipophilic contribution of the two ethoxy substituents [1]. In comparison, unsubstituted 2-nitrobenzoic acid exhibits a substantially lower calculated LogP (approximately 1.46) and a measured pKa of 2.16 at 18°C [2]. The ~1.15 LogP unit increase for the diethoxy derivative translates to roughly a 14-fold higher predicted octanol/water partition coefficient, which may influence membrane permeability and tissue distribution profiles in any downstream bioactive molecules derived from this building block. While both compounds retain a carboxylic acid moiety, the ethoxy groups dominate the lipophilicity enhancement.

Lipophilicity (LogP)
Calculated
2.61
~14-fold higher partition vs. unsubstituted parent; may inform ADME properties of derivatives
Computed LogP; experimental logD recommended for lead series
Lipophilicity Partition coefficient ADME prediction

Nitro Group Reduction to 2-Amino Derivative

4,5-Diethoxy-2-nitrobenzoic acid undergoes SnCl2/HCl-mediated reduction to yield 2-amino-4,5-diethoxybenzoic acid with a reported yield of 44% in a published protocol for dialkoxyquinazoline EGFR inhibitor synthesis [1]. The resulting 2-amino-4,5-diethoxybenzoic acid (mp 120–126°C) serves as the direct precursor for cyclization with formamidine hydrochloride to generate 6,7-diethoxyquinazolin-4-one, a key intermediate in the construction of 4-anilinoquinazoline EGFR tyrosine kinase inhibitors [1]. This synthetic pathway mirrors the established route employing the 4,5-dimethoxy analog, which has been widely used in the synthesis of 6,7-dimethoxyquinazoline derivatives [2]. The ethoxy variant provides access to the 6,7-diethoxyquinazoline scaffold, which may offer altered physicochemical and pharmacokinetic properties relative to the methoxy series.

Nitro Reduction
Reported protocol
SnCl2/HCl, 44% yield
Establishes route to 2-amino intermediate for 6,7-diethoxyquinazolin-4-one synthesis
Single literature report; scale-up and optimization may be needed
Reduction chemistry Amino acid building block Quinazoline synthesis

Boiling Point and Thermal Stability vs. Analogs

The boiling point of 4,5-diethoxy-2-nitrobenzoic acid is reported as 424.8°C at 760 mmHg [1]. For comparison, the 4,5-dimethoxy analog has an estimated boiling point of approximately 409.5°C at 760 mmHg , while unsubstituted 2-nitrobenzoic acid has a rough estimated boiling point of 295.7°C [2]. The diethoxy derivative exhibits the highest boiling point among these three, consistent with its larger molecular weight (255.22 g/mol vs. 227.17 g/mol for dimethoxy and 167.12 g/mol for 2-nitrobenzoic acid) and increased van der Waals interactions conferred by the ethyl groups. This higher boiling point may influence solvent removal strategies and thermal stability under elevated-temperature reaction conditions.

Boiling Point
Reported
424.8°C (760 mmHg)
Highest among analogs; may indicate lower volatility, though decomposition risk remains
Practical distillation limited; thermal stability should be verified
Thermal properties Distillation High-temperature reactions

4,5-Diethoxy-2-nitrobenzoic Acid: Application Scenarios


EGFR Tyrosine Kinase Inhibitor Synthesis

4,5-Diethoxy-2-nitrobenzoic acid serves as the starting material for preparing 2-amino-4,5-diethoxybenzoic acid via SnCl2/HCl reduction (44% yield), which is subsequently cyclized with formamidine hydrochloride to afford 6,7-diethoxyquinazolin-4-one—a core intermediate for constructing 4-anilinoquinazoline EGFR inhibitors and positron emission tomography (PET) imaging agents [1]. This application leverages the compound's defined reduction chemistry and the distinct lipophilicity (LogP 2.61) and solubility profile (ethanol/chloroform compatibility) of the ethoxy scaffold relative to the methoxy analog [2].

Amide Derivative Preparation

The carboxylic acid functionality of 4,5-diethoxy-2-nitrobenzoic acid enables direct amide coupling to generate 4,5-diethoxy-2-nitrobenzamide and analogous amide derivatives. The compound's favorable solubility in ethanol and chloroform [1] supports solution-phase amidation protocols, while the lower melting point (75–79°C) relative to the dimethoxy analog (192–197°C) may facilitate melt-phase or solvent-free amidation strategies. Such amide intermediates are valuable building blocks for further elaboration in medicinal chemistry programs targeting kinase inhibition and antibacterial agents.

CNS-Penetrant Drug Candidate Building Block

The calculated LogP of 2.61 for 4,5-diethoxy-2-nitrobenzoic acid represents a substantial ~1.15 LogP unit increase (≈14-fold higher octanol/water partition coefficient) relative to unsubstituted 2-nitrobenzoic acid [1]. This enhanced lipophilicity, imparted by the two ethoxy substituents, positions the compound as a strategic building block for medicinal chemistry programs requiring improved membrane permeability—particularly relevant for CNS-targeted therapeutics, intracellular protein targets, and agents where passive diffusion across lipid bilayers is rate-limiting for efficacy. The ethoxy scaffold offers an intermediate lipophilicity profile between the less lipophilic methoxy analog and more lipophilic propoxy/butoxy variants, providing a tunable parameter for lead optimization.

Application
Selection Property
Validation Focus
EGFR Inhibitor Lead Optimization
Nitro reduction & quinazoline cyclization
Reduction yield and 6,7-diethoxyquinazolin-4-one formation
Amide Derivative Synthesis
Carboxylic acid reactivity & solvent compatibility
Amidation efficiency in ethanol/chloroform systems
CNS-Targeted Probe Design
Enhanced lipophilicity (LogP 2.61)
Membrane permeability assessment in derived compounds

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